molecular formula C16H27BrS B052688 2-Bromo-3-dodecylthiophene CAS No. 139100-06-4

2-Bromo-3-dodecylthiophene

Cat. No.: B052688
CAS No.: 139100-06-4
M. Wt: 331.4 g/mol
InChI Key: IMILVTHOOISGRW-UHFFFAOYSA-N
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Description

2-Bromo-3-dodecylthiophene is an organic compound with the molecular formula C16H27BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and a dodecyl (twelve-carbon alkyl) chain at the third position of the thiophene ring. It is primarily used in the field of organic electronics and materials science due to its unique electronic properties .

Scientific Research Applications

2-Bromo-3-dodecylthiophene is extensively used in scientific research, particularly in the development of organic electronic materials. Its applications include:

Safety and Hazards

When handling 2-Bromo-3-dodecylthiophene, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions of 2-Bromo-3-dodecylthiophene research could involve its use in the development of new organic semiconductors and thin film transistors . Further studies could also explore its potential applications in other areas of materials science and electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-dodecylthiophene typically involves the bromination of 3-dodecylthiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are often conjugated polymers or oligomers, which have applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Comparison with Similar Compounds

  • 2-Bromo-3-octylthiophene
  • 2-Bromo-3-hexylthiophene
  • 2-Bromo-3-methylthiophene

Comparison: 2-Bromo-3-dodecylthiophene is unique due to its longer alkyl chain, which imparts different solubility and processing properties compared to its shorter-chain analogs. This can influence the morphology and performance of the resulting polymers in electronic applications. For instance, the longer dodecyl chain can enhance the solubility of the polymer in organic solvents, facilitating easier processing and film formation .

Properties

IUPAC Name

2-bromo-3-dodecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-18-16(15)17/h13-14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMILVTHOOISGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439776
Record name 2-BROMO-3-DODECYLTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139100-06-4
Record name 2-BROMO-3-DODECYLTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-Dodecylthiophene
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Synthesis routes and methods I

Procedure details

A solution of N-bromosuccinimide (NBS) (48 g; 0.27 mol) dissolved in DMF (160 ml) was slowly added to a solution of 3-dodecylthiophene (68 g; 0.27 mol) dissolved in DMF (110 ml). After the reaction solution was stirred for one day, 750 ml of water was added thereto. An organic material was extracted by using ethyl ether (3×300 ml), and washed with brine and water, and then the residual moisture was removed over anhydrous magnesium sulfate. After removing the solvent, the residue was distilled off under reduced pressure at 125° C./˜5 mmHg to obtain a product (84.85 g, yield of 94%).
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Four
Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of 3-dodecylthiophene (5.00 g, 19.8 mmol) in CHCl3/HOAc (1:1) (Vt=20.0 mL) at 0° C. was added NBS (3.52 g, 19.8 mmol) in portions over a period of 45 minutes. The reaction mixture was stirred for 1 hour at 0° C., and overnight at room temperature. The reaction mixture was poured into water (50.0 mL) and extracted with chloroform (3×50.0 mL). The combined organic phases were washed with water (50.0 mL), NaOH solution, and dried over MgSO4. After filtration through Celite, the chloroform was removed in vacuo, and the product was obtained as a colorless oil (6.05 g, 93% yield). 1H NMR (CDCl3): δ 0.84-1.54 (m, 23H), 2.53 (t, 2H), 6.76 (d, 1H, J=4.5 Hz), 7.15 (d, 1H, J=4.5 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
CHCl3 HOAc
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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